![molecular formula C6H9BrO B2836161 7-Bromo-2-oxabicyclo[4.1.0]heptane CAS No. 1803608-57-2](/img/structure/B2836161.png)

7-Bromo-2-oxabicyclo[4.1.0]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

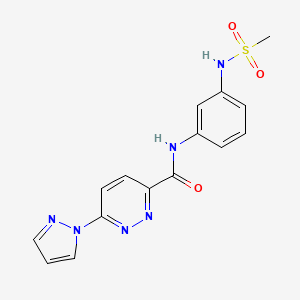

“7-Bromo-2-oxabicyclo[4.1.0]heptane” is an organic compound. It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog . The empirical formula is C6H8O2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C6H8O2 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 112.13 , a refractive index n20/D of 1.474 (lit.) , a boiling point of 76-78 °C/15 mmHg (lit.) , and a density of 1.13 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Reactivity and Transformation : 7-Oxabicyclo[2.2.1]heptadiene derivatives, related to 7-Bromo-2-oxabicyclo[4.1.0]heptane, can be transformed into different compounds like phenols and fulvenes, depending on the Bronsted acid used and experimental conditions (Maggiani, Tubul, & Brun, 1999).

Electrochemical Behavior : The steric position of the bromine atom in bromo-derivatives of 7-oxabicyclo[2,2,1]heptane influences the polarographic reduction parameters. Bromine in the exo-position is more readily reduced than in the endo-position, suggesting a 1,2-elimination mechanism (Butin et al., 1969).

Synthesis of Novel Compounds : Anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows for nucleophilic substitution at the 7-position, facilitating the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes (Malpass & White, 2004).

Thermochemical Properties : The thermochemical properties like enthalpy of formation, entropy, and heat capacity of oxabicycloheptenes, including 7-oxabicyclo[4.1.0]hept-2-ene, have been calculated, contributing to the understanding of these compounds in atmospheric photochemical oxidation of aromatics (Bozzelli, Rajasekaran, & Hur, 2006).

Oxygen Bridge Construction : A novel method for constructing the 7-oxabicyclo[2.2.1]heptane skeleton, related to this compound, was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, revealing new pathways for synthesizing bicyclic systems (Iwakura, Tokura, & Tanino, 2017).

Polymerization Studies : Research on the enthalpy of polymerization of 7-oxabicyclo[4.1.0]heptane, related to the compound of interest, provides insights into the thermochemical properties of these compounds in polymer chemistry (Andruzzi et al., 1987).

Molecular Structure Analysis : Studies on the molecular structure of 7-oxabicyclo[2.2.1]heptane through gas electron diffraction offer detailed insights into the bond lengths and angles, aiding in the understanding of the structural properties of similar compounds like this compound (Oyanagi, Fukuyama, Kuchitsu, Bohn, & Li, 1975).

Mecanismo De Acción

Target of Action

Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .

Mode of Action

The exact mode of action of 7-Bromo-2-oxabicyclo[41It is known that 7-oxanorbornanes, which are structurally similar, can generate a wide chemodiversity in a highly stereoselective manner . This suggests that 7-Bromo-2-oxabicyclo[4.1.0]heptane may interact with its targets in a similar way.

Biochemical Pathways

It is known that 7-oxanorbornanes can be involved in various biochemical reactions, such as the diels–alder reaction of furans with olefinic or acetylenic dienophiles .

Result of Action

It is known that 7-oxanorbornanes and their derivatives have been found to be bioactive , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

7-bromo-2-oxabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLARUMZBKVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2Br)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde](/img/structure/B2836078.png)

![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)

![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2836085.png)

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)